4-bromo-3-fluoro-3H-pyridin-6-one
Description
4-Bromo-3-fluoro-3H-pyridin-6-one is a halogenated pyridinone derivative characterized by a six-membered aromatic ring containing one nitrogen atom (pyridinone core) with bromine and fluorine substituents at positions 4 and 3, respectively. The keto group at position 6 introduces tautomerism (keto-enol), which influences its electronic properties and reactivity.
Properties
Molecular Formula |
C5H3BrFNO |
|---|---|
Molecular Weight |
191.99 g/mol |
IUPAC Name |
4-bromo-3-fluoro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-5(9)8-2-4(3)7/h1-2,4H |
InChI Key |
OSAYBJIRMGLVNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-fluoro-3H-pyridin-6-one typically involves the halogenation of pyridinone derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and Selectfluor® for fluorination . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 20-50°C .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-fluoro-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents such as DMF or acetonitrile are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products: The major products formed from these reactions include various substituted pyridinones and pyridines, which can have different functional groups depending on the reaction conditions .
Scientific Research Applications
4-Bromo-3-fluoro-3H-pyridin-6-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-3-fluoro-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction cascades that regulate cell proliferation, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Core Heterocyclic Variations
4-(3-Bromo-4-fluorobenzyl)-6-methyl-3(2H)-pyridazinone
- Core Structure: Pyridazinone (two adjacent nitrogen atoms in a six-membered ring) vs. pyridinone (one nitrogen).
- Substituents : A 3-bromo-4-fluorobenzyl group and a methyl group at position 4.
- Key Differences: The pyridazinone core increases hydrogen-bonding capacity due to additional nitrogen, enhancing interactions in biological systems.
6-Bromo-2-chloro-4-iodopyridin-3-amine
- Core Structure: Pyridine (fully unsaturated ring with one nitrogen) vs. pyridinone (unsaturated with a keto group).
- Substituents : Bromine, chlorine, iodine, and an amine group.
- Key Differences :
Fused-Ring Analogues
6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione
- Core Structure : Triazolo-pyridine fused ring system.
- Substituents : Bromine, fluorine, and a thione group.
- The thione group participates in metal chelation, unlike the keto group in the target compound .
6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one
- Core Structure: Thieno-pyrimidinone (fused thiophene and pyrimidine rings).
- Substituents : Bromine at position 5.
- Pyrimidinone core offers additional hydrogen-bonding sites compared to pyridinone .
Functional Group Variations
6-Bromo-2-trifluoromethyl-3H-imidazo[4,5-b]pyridine
- Core Structure : Imidazo-pyridine fused system.
- Substituents : Bromine and trifluoromethyl group.
- Key Differences :
Physicochemical and Reactivity Comparison
| Property | 4-Bromo-3-fluoro-3H-pyridin-6-one | 4-(3-Bromo-4-fluorobenzyl)-6-methyl-3(2H)-pyridazinone | 6-Bromo-2-chloro-4-iodopyridin-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~215.98 | ~329.15 | ~347.34 |
| Halogen Substituents | Br, F | Br, F (benzyl) | Br, Cl, I |
| Key Functional Group | Keto | Keto, benzyl | Amine |
| Tautomerism | Yes (keto-enol) | Limited (pyridazinone) | No |
| Hydrogen-Bonding Capacity | Moderate | High (pyridazinone N) | Moderate (amine) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
